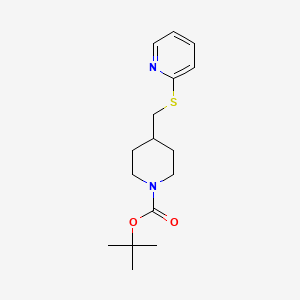

tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-7-13(8-11-18)12-21-14-6-4-5-9-17-14/h4-6,9,13H,7-8,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZPZDSBKOJWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridin-2-ylthio reagents. One common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions including acylation, sulfonation, and substitution to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyridin-2-ylthio group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylthio group can form coordination complexes with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural Differences and Implications

The compound’s closest analogs in the evidence include:

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Structural difference: Replaces the pyridin-2-ylthio group with a pyridin-3-ylamino group. Properties: Light yellow solid; molecular formula C₁₅H₂₃N₃O₂; CAS 1707580-61-5. Safety: Requires respiratory, hand, and eye protection despite being unclassified under GHS .

tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Structural difference: Features a hydroxyl-pyridin-2-ylmethyl group instead of a thioether.

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate

Comparative Data Table

Research Findings and Limitations

- Reactivity: The pyridin-2-ylthio group in the target compound may confer higher nucleophilicity compared to hydroxyl or amino analogs, influencing its reactivity in cross-coupling reactions .

- Crystallography : Structural analogs like the piperazine derivative in highlight the importance of tert-butyl carbamate groups in stabilizing crystal lattices.

Critical Analysis of Evidence Gaps

- No direct studies on the target compound’s physical/chemical properties or bioactivity were found in the provided evidence.

Biological Activity

tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate (CAS No. 745066-46-0) is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl ester and a pyridinylthio group, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula : C₁₆H₂₄N₂O₂S

- Molecular Weight : 308.44 g/mol

- Purity : Typically ≥95% in commercial preparations

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyridinylthio group can facilitate binding to proteins involved in signaling pathways, potentially affecting cell proliferation and apoptosis.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, disrupting metabolic pathways.

- Alkylation : The presence of the thioether may allow for alkylation reactions with nucleophilic sites on proteins and nucleic acids, leading to altered cellular functions.

- Receptor Modulation : It may modulate receptor activities, influencing cellular responses to external stimuli.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 0.126 | Strong inhibition of proliferation |

| MCF10A | >2.5 | Minimal effect on normal cells |

This differential effect suggests that the compound may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Mechanistic Insights

In vitro studies have demonstrated that treatment with this compound leads to:

- Induction of apoptosis in cancer cells.

- Cell cycle arrest at the G2/M phase.

- Inhibition of key signaling pathways associated with tumor growth.

Case Studies

-

Study on MDA-MB-231 Cells :

- Researchers treated MDA-MB-231 cells with varying concentrations of this compound.

- Results indicated a significant reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy.

-

In Vivo Efficacy :

- In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, administration of the compound resulted in reduced tumor volume compared to control groups, suggesting effective systemic activity against established tumors.

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that the compound exhibits low toxicity towards non-cancerous cell lines at therapeutic concentrations. Further studies are required to establish a comprehensive safety profile.

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate, and what critical intermediates are involved? Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key intermediates include tert-butyl piperidine-1-carboxylate derivatives and pyridin-2-ylthiol-containing precursors. For example, the pyridin-2-ylthio moiety can be introduced via thiol-alkylation or metal-catalyzed cross-coupling. Purification often employs silica gel chromatography .

Advanced: How can researchers optimize multi-step synthesis to address low yields in the formation of the pyridin-2-ylthio moiety? Answer: Yield improvements may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiol-alkylation.

- Catalyst screening : Pd-based catalysts improve coupling efficiency in Suzuki-Miyaura reactions.

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions. Post-reaction analysis via TLC or HPLC ensures intermediate purity before proceeding .

Structural Characterization

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound? Answer: Use a combination of H/C NMR (to confirm piperidine and pyridine ring connectivity), IR (to identify carbonyl and thioether groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced: How should researchers interpret conflicting NMR data when the piperidine ring exhibits unexpected coupling patterns? Answer: Unusual coupling may arise from conformational flexibility or steric hindrance. Perform variable-temperature NMR to assess dynamic effects. Compare experimental data with computational predictions (DFT calculations) to resolve ambiguities .

Safety and Handling

Basic: What personal protective equipment (PPE) is recommended when handling this compound? Answer: Use nitrile gloves, lab coats, and chemical goggles. For respiratory protection, employ NIOSH-certified P95 respirators in poorly ventilated areas. Store in sealed containers away from oxidizers .

Advanced: How to assess acute inhalation toxicity when existing SDS data is incomplete? Answer: Conduct acute exposure limit (AEL) testing using OECD Guideline 403. Expose rodent models to aerosolized compound (0.1–5 mg/L) for 4 hours. Monitor lung histopathology and cytokine levels post-exposure. Cross-reference with structurally similar compounds if data gaps persist .

Biological Activity

Basic: What in vitro assays are suitable for preliminary evaluation of this compound's biological activity? Answer: Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) in cancer or microbial models. Prioritize targets with known interactions with piperidine or pyridine derivatives .

Advanced: How to design isothermal titration calorimetry (ITC) experiments to quantify binding affinity with target proteins? Answer: Prepare protein solutions in phosphate buffer (pH 7.4) and titrate with compound (10–200 µM). Monitor heat changes at 25°C. Fit data to a one-site binding model using MicroCal PEAQ-ITC software. Validate with SPR if values diverge >10% .

Stability and Reactivity

Basic: What are the recommended storage conditions to ensure compound stability? Answer: Store at –20°C in amber vials under nitrogen. Desiccate using silica gel to prevent hydrolysis. Avoid prolonged exposure to light or humidity .

Advanced: What analytical methods can detect decomposition products under accelerated stability testing conditions? Answer: Subject the compound to 40°C/75% RH for 4 weeks. Analyze weekly via UPLC-MS with a C18 column (gradient: 5–95% acetonitrile in water). Identify degradants using tandem MS fragmentation patterns .

Data Interpretation and Contradictions

Basic: How to address discrepancies between experimental and theoretical LogP values? Answer: Experimental LogP (via shake-flask method) may differ from computational predictions (e.g., XLogP3). Confirm solubility in octanol/water phases via UV-Vis spectroscopy. Adjust for ionization (pKa) using Henderson-Hasselbalch calculations .

Advanced: How to reconcile conflicting cytotoxicity data across different cell lines? Answer: Evaluate assay conditions (e.g., serum concentration, incubation time). Perform dose-response curves (IC) in triplicate. Use RNA-seq to identify cell line-specific expression of putative targets (e.g., cytochrome P450 enzymes affecting prodrug activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.